molecular formula C13H20N2 B1384876 (3S,4R)-3-Benzyl-1-methylpiperidin-4-amine CAS No. 952480-26-1

(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine

Cat. No.: B1384876
CAS No.: 952480-26-1
M. Wt: 204.31 g/mol
InChI Key: DPPPALZSPFEMNV-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine is a chiral amine compound with a piperidine ring structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both benzyl and methyl groups attached to the piperidine ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Benzyl-1-methylpiperidin-4-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. For example, the reduction of (3S,4R)-3-Benzyl-1-methylpiperidin-4-one with a chiral borane complex can yield the desired amine with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve efficient and selective reduction of the precursor compounds. The choice of catalyst and reaction conditions is critical to achieving high yields and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-3-Benzyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its ability to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds highlights its importance in medicinal chemistry .

Properties

IUPAC Name

(3S,4R)-3-benzyl-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15-8-7-13(14)12(10-15)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPPALZSPFEMNV-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@H](C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650901
Record name (3S,4R)-3-Benzyl-1-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952480-26-1
Record name (3S,4R)-3-Benzyl-1-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine
Reactant of Route 3
(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine
Reactant of Route 4
(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine
Reactant of Route 5
(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine
Reactant of Route 6
(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.